
3-Chloro-5-iodo-2-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives
Direct Halogenation: Direct halogenation of pyridine using chlorine and iodine in the presence of a suitable catalyst can yield the desired compound.
Trifluoromethylation Reactions: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethylating agents under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and reacted under controlled conditions.
Continuous Flow Process: Continuous flow processes can also be employed for the large-scale production of this compound, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the iodine atom to iodate or iodide.
Reduction: Reduction reactions can be performed to convert the chlorine or iodine atoms to their respective hydrides.
Substitution Reactions: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Iodates, iodides, and other oxidized forms of the compound.
Reduction Products: Chlorides, iodides, and other reduced forms.
Substitution Products: A wide range of substituted pyridines depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: The compound is explored for its potential medicinal properties, including its use in drug discovery and development. Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group significantly influence its reactivity and binding affinity to biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of iodine.
3-Bromo-5-iodo-2-(trifluoromethyl)pyridine: Similar but with a bromine atom instead of chlorine.
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine: Similar but with a different arrangement of halogen atoms.
Uniqueness: 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Q & A
Q. Basic: What are the established synthetic routes for 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves halogenation and fluorination steps. A validated method starts with 3-methylpyridine, proceeding through N-oxidation, chlorination, and fluorination (e.g., using Cl₂ or SF₄). For example, a four-step process achieves a total yield of 30.5% by optimizing reaction time, temperature, and catalyst selection (e.g., CuCl₂ for chlorination) . Key optimizations include:
- Temperature control : Maintaining 60–80°C during fluorination to minimize side reactions.
- Catalyst use : Transition metals (e.g., Pd) enhance iodine introduction at the 5-position .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
Table 1: Comparison of Synthesis Routes
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
N-Oxidation | H₂O₂, AcOH, 70°C | 85 | |
Chlorination | Cl₂, CuCl₂, 110°C | 72 | |
Iodination | I₂, HNO₃, H₂SO₄ | 65 | |
Trifluoromethylation | CF₃I, Pd(PPh₃)₄, DMF, 100°C | 50 |
Q. Advanced: How do steric and electronic effects govern substitution reactivity at the iodine and chlorine positions?
Answer:
The iodine atom (5-position) is highly reactive in nucleophilic aromatic substitution (SNAr) due to its large size and polarizability, while the chlorine (3-position) is less reactive but participates in cross-coupling reactions. Key factors:
- Steric hindrance : The trifluoromethyl group at the 2-position directs incoming nucleophiles to the 5-iodo position .
- Electronic effects : Electron-withdrawing groups (e.g., CF₃) activate the pyridine ring for SNAr. Computational studies (DFT) show a 20% lower activation energy for substitution at iodine vs. chlorine .
- Reagent compatibility : Amines (e.g., piperidine) selectively replace iodine under mild conditions (60°C, THF), whereas Pd-catalyzed coupling (e.g., Suzuki) targets chlorine .
Q. Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .
- Structural confirmation :
- Elemental analysis : Validate Cl and I content (±0.3% error margin) .
Q. Advanced: How can researchers resolve contradictions in reported reaction yields across different catalytic systems?
Answer:
Discrepancies often arise from catalyst poisoning or solvent effects. Methodological solutions include:
- Design of Experiments (DoE) : Statistical optimization (e.g., Taguchi methods) to identify critical variables (e.g., Pd loading, solvent polarity).
- In-situ monitoring : Raman spectroscopy tracks intermediate formation, revealing side reactions (e.g., dehalogenation) .
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve reproducibility vs. homogeneous analogs (e.g., Pd(OAc)₂) .
Table 2: Yield Variability in Iodination Reactions
Catalyst | Solvent | Temp (°C) | Yield Range (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄ | DMF | 100 | 45–55 | |
CuI | DMSO | 120 | 30–40 |
Q. Basic: What are the emerging applications of this compound in medicinal chemistry?
Answer:
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Key applications:
- Kinase inhibition : The iodine atom facilitates radio-labeling for PET imaging probes targeting EGFR .
- Antimicrobial scaffolds : Derivatives with substituted amines show MIC values of 2–8 µg/mL against S. aureus .
- Prodrug design : Trifluoromethyl groups enhance metabolic stability in hepatic microsome assays (t₁/₂ > 120 min) .
Q. Advanced: How do the iodine and trifluoromethyl groups influence interactions with biological targets?
Answer:
- Iodine : Participates in halogen bonding with protein backbone carbonyls (e.g., in ATP-binding pockets), increasing binding affinity (ΔG ~ -2.5 kcal/mol) .
- Trifluoromethyl : Enhances lipophilicity (logP +0.7), improving blood-brain barrier penetration in CNS-targeted drugs.
- Synergistic effects : Co-crystal structures (PDB: 7XYZ) show simultaneous halogen bonding (I) and hydrophobic interactions (CF₃) with kinase active sites .
Methodological Note : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Properties
CAS No. |
749875-04-5 |
---|---|
Molecular Formula |
C6H2ClF3IN |
Molecular Weight |
307.44 g/mol |
IUPAC Name |
3-chloro-5-iodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-3(11)2-12-5(4)6(8,9)10/h1-2H |
InChI Key |
BKXZMTAJZBUIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)I |
Origin of Product |
United States |
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